molecular formula C14H17BN2O2 B8187678 Quinoxalin-5-ylboronic acid pinacol ester

Quinoxalin-5-ylboronic acid pinacol ester

Cat. No.: B8187678
M. Wt: 256.11 g/mol
InChI Key: ONZDAQVGPYJGKC-UHFFFAOYSA-N
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Description

Quinoxalin-5-ylboronic acid pinacol ester is a boronic ester derivative with the molecular formula C14H17BN2O2. This compound is characterized by the presence of a quinoxaline ring attached to a boronic acid pinacol ester group. Boronic esters are known for their stability and versatility in organic synthesis, making them valuable intermediates in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-5-ylboronic acid pinacol ester typically involves the reaction of quinoxaline derivatives with boronic acid pinacol esters. One common method is the direct borylation of quinoxaline using boronic acid pinacol ester in the presence of a palladium catalyst. This reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yields and purity of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reaction progress .

Chemical Reactions Analysis

Types of Reactions: Quinoxalin-5-ylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Protodeboronation: Bases (e.g., KF), acids (e.g., HCl), and solvents (e.g., water, methanol).

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Quinoxalin-5-ylboronic acid pinacol ester is unique due to the presence of the quinoxaline ring, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications where the quinoxaline moiety is desired .

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)10-6-5-7-11-12(10)17-9-8-16-11/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZDAQVGPYJGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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